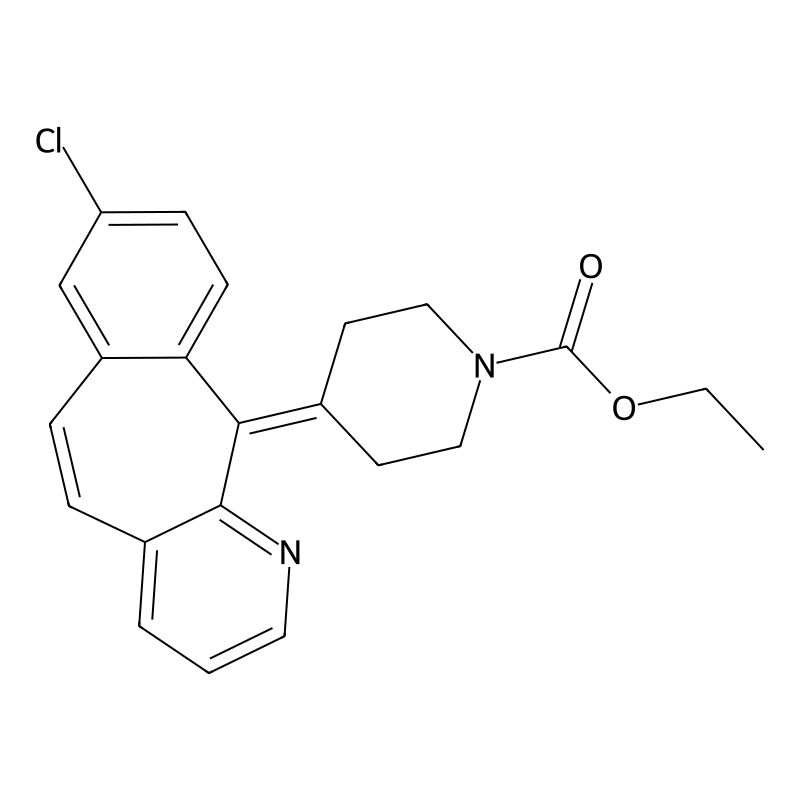

Loratadine impurity I

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Understanding Loratadine Impurity I

Loratadine is a commonly used antihistamine medication for allergies. During the manufacturing process of Loratadine, impurities can form. Loratadine impurity I is one such by-product. While the exact chemical structure of Loratadine impurity I might not be publicly available, scientific research focuses on its presence and potential effects within Loratadine formulations.

Impurity Profiling and Quality Control

One crucial application of Loratadine impurity I in scientific research is impurity profiling and quality control. Researchers use Loratadine impurity I as a reference standard to identify and quantify its presence in Loratadine drug products. This helps ensure the final medication meets purity requirements and adheres to regulatory standards [].

Investigating Degradation Pathways

Understanding how Loratadine degrades over time is essential for maintaining drug efficacy and safety. Scientists may use Loratadine impurity I to investigate potential degradation pathways of Loratadine. By studying how Loratadine breaks down and forms impurities like Loratadine impurity I, researchers can develop more stable formulations and optimize storage conditions [].

Potential Interactions and Toxicity Studies

Limited information exists regarding the potential interactions or toxicity of Loratadine impurity I itself. However, research may explore whether Loratadine impurity I influences the effectiveness or safety of Loratadine. These studies can involve administering Loratadine with varying levels of Loratadine impurity I to assess potential interactions and inform safe dosage recommendations [].

Loratadine Impurity I is a chemical compound that arises as a byproduct during the synthesis of loratadine, a widely used antihistamine. This impurity is characterized by its structural modifications compared to the parent compound, primarily involving dehalogenation processes. The presence of impurities like Loratadine Impurity I can significantly affect the purity and efficacy of pharmaceutical formulations, making it critical to study and control these compounds in drug manufacturing.

The safety profile of Loratadine impurity I is not well documented. Due to its structural similarity to Loratadine, it's possible that it might possess some antihistamine activity, but this remains unconfirmed.

- As a general precaution, any unknown impurity should be handled with care in a laboratory setting. Standard protocols for handling potentially hazardous chemicals should be followed.

The formation of Loratadine Impurity I typically involves hydrogenation reactions where loratadine undergoes dehalogenation. Specifically, during the hydrogenation process using palladium on carbon (Pd/C) in methanol, loratadine can lose halogen atoms, leading to the formation of this impurity . The reaction mechanism can be summarized as follows:

- Starting Material: Loratadine (C22H23ClN2O2)

- Reagents: Hydrogen gas and palladium catalyst in methanol.

- Reaction: The halogen atom is replaced or removed, resulting in Loratadine Impurity I.

The synthesis of Loratadine Impurity I can be achieved through several methods:

- Hydrogenation: As previously mentioned, loratadine can be subjected to hydrogenation in the presence of a palladium catalyst and methanol, leading to the formation of this impurity .

- Chemical Pathways: Various synthetic pathways have been documented that outline how starting materials such as 8-chloro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one can yield Loratadine Impurity I through specific reaction conditions and reagents .

Loratadine Impurity I is primarily used for analytical purposes within pharmaceutical research and development. It serves as a reference standard for:

- Analytical Method Development: Assisting in the validation of chromatographic methods for quantifying loratadine and its impurities.

- Stability Studies: Evaluating the stability and degradation pathways of loratadine formulations under various conditions.

Loratadine Impurity I shares structural similarities with several other compounds related to loratadine. Here are some notable comparisons:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Loratadine | C22H23ClN2O2 | Primary antihistamine used for allergy relief. |

| Loratadine N-oxide | C22H23ClN3O3 | An oxidized form that may exhibit different activity profiles. |

| Loratadine Epoxide | C22H23ClN2O3 | A reactive intermediate that may influence metabolism. |

| Loratadine Impurity II | Similar dehalogenation products | Different formation pathway compared to Impurity I. |

Loratadine Impurity I is unique due to its specific formation pathway involving dehalogenation during hydrogenation reactions, which differentiates it from other related compounds that may arise from different synthetic routes or structural modifications.

Synthetic Routes for Impurity I Generation

Loratadine Impurity I, chemically known as ethyl 4-(8-chloro-11H-benzo [5] [6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate, represents a significant process-related impurity with the molecular formula C22H21ClN2O2 and molecular weight of 380.87 g/mol [1] [2]. This compound emerges through various synthetic pathways during loratadine manufacturing, primarily through reductive coupling mechanisms and incomplete reaction sequences.

The primary synthetic route for loratadine involves the McMurry reductive coupling reaction between 8-chloro-5,6-dihydro-11H-benzo [5] [6]cyclohepta[1,2-b]pyridin-11-one and ethyl 4-oxopiperidine-1-carboxylate [11] [16]. During this process, Loratadine Impurity I forms as a direct structural analog where the tricyclic system maintains its chlorinated benzocyclohepta-pyridine framework while the piperidine ring retains the ethyl carboxylate functionality [1] [2]. The formation occurs through incomplete reduction or alternative coupling pathways that preserve the original oxidation state of specific molecular regions.

Research demonstrates that the McMurry reaction conditions significantly influence impurity formation patterns [11] [16]. The reaction typically employs low-valent titanium species generated from titanium tetrachloride and zinc dust in ethereal solvents such as tetrahydrofuran or diethyl ether [11]. Temperature control between 30-50°C proves critical, as deviations can promote side reactions leading to increased impurity formation [11] [16]. The presence of tertiary amines like pyridine or triethylamine, while necessary for reaction progression, can also contribute to alternative reaction pathways that generate Loratadine Impurity I [11].

Key Intermediate Reactions in Loratadine Synthesis

The formation of Loratadine Impurity I directly correlates with specific intermediate reactions occurring during the multi-step loratadine synthesis [5] [14]. The cyclization reaction represents a particularly critical stage where impurity formation becomes pronounced [5]. During this process, intermediate compounds undergo acid-catalyzed ring closure using boric acid and concentrated sulfuric acid at elevated temperatures of 110-130°C [5]. Under these harsh conditions, incomplete cyclization or alternative cyclization pathways can generate structural variants that ultimately lead to Loratadine Impurity I formation.

The Grignard reaction sequence also contributes significantly to impurity generation [5] [11]. When 1,2-dibromoethane is present during Grignard reagent formation, halogen exchange reactions can occur, potentially replacing chlorine atoms with bromine or facilitating other substitution reactions [19] [25]. These side reactions create molecular variants that, through subsequent synthetic steps, can evolve into Loratadine Impurity I or related structural analogs.

The condensation reaction with ethyl chloroformate represents another critical juncture for impurity formation [5] [27]. This nucleophilic acyl substitution reaction, typically conducted at 80-90°C in the presence of base, can proceed through alternative mechanistic pathways [5]. Incomplete conversion, side reactions with solvent molecules, or reaction with trace impurities present in the reaction medium can generate by-products that ultimately manifest as Loratadine Impurity I [27].

By-Product Formation During Hydrogenation Steps

Hydrogenation processes in loratadine synthesis present significant opportunities for Loratadine Impurity I formation through incomplete reduction mechanisms [19] [25]. During catalytic hydrogenation using palladium on carbon catalysts under hydrogen atmosphere, the reduction of ketone intermediates can proceed incompletely, leaving partially reduced species that retain structural features characteristic of Loratadine Impurity I [19]. The selectivity of the hydrogenation process depends critically on catalyst loading, hydrogen pressure, temperature, and reaction time.

Research indicates that incomplete reduction of the ketone functionality in 8-chloro-5,6-dihydro-11H-benzo [5] [6]cyclohepta[1,2-b]pyridin-11-one can generate partially reduced intermediates [17] [26]. These intermediates, when subjected to subsequent synthetic transformations, can evolve into Loratadine Impurity I through alternative reaction pathways [19] [25]. The preservation of the double bond character in the tricyclic system, combined with incomplete reduction of adjacent functional groups, creates molecular frameworks that closely resemble the final impurity structure.

Catalyst deactivation during hydrogenation represents another mechanism contributing to impurity formation [19]. When palladium catalysts become poisoned or deactivated through interaction with sulfur-containing compounds, halide ions, or other catalyst poisons, the reduction efficiency decreases significantly [19] [25]. This reduced catalytic activity promotes incomplete reactions and alternative reaction pathways that favor the formation of Loratadine Impurity I and related by-products.

Process-Related Contaminant Mechanisms

Process-related contamination mechanisms contributing to Loratadine Impurity I formation encompass multiple sources ranging from starting material impurities to environmental contamination during manufacturing [6] [9]. Starting material specifications play a crucial role in determining final impurity profiles, as trace contaminants present in raw materials can carry through the entire synthetic sequence and concentrate in final products [9] [19].

| Contaminant Source | Specific Example | Formation Mechanism | Control Strategy |

|---|---|---|---|

| Starting Material Impurities | Trace benzaldehyde in 3-chlorobenzaldehyde | Carry-through from raw materials | Raw material specification and testing |

| Solvent Residues | Tetrahydrofuran, diethyl ether, dichloromethane | Incomplete solvent removal | Improved drying/purification methods |

| Catalyst Residues | Titanium tetrachloride, zinc dust | Metal complexation/coordination | Aqueous workup and extraction |

| Reagent By-products | Triethylamine, pyridine derivatives | Side reactions with bases/acids | Process optimization and monitoring |

| Intermediate Decomposition | Incomplete cyclization products | Thermal/chemical instability | Temperature and pH control |

Solvent residue contamination represents a significant contributor to Loratadine Impurity I formation [6] [15]. Ethereal solvents commonly used in loratadine synthesis, including tetrahydrofuran, diethyl ether, and dimethoxyethane, can undergo peroxide formation upon exposure to air and light [15]. These peroxides can initiate radical reactions that promote alternative synthetic pathways leading to impurity formation [15]. Additionally, incomplete solvent removal during workup procedures can result in solvent molecules becoming incorporated into the final product matrix, potentially facilitating degradation reactions that generate Loratadine Impurity I.

Metal catalyst residues from the McMurry coupling reaction pose another contamination risk [11] [16]. Titanium species remaining after aqueous workup can catalyze oxidation reactions, particularly in the presence of trace oxygen or moisture [11]. These metal-catalyzed processes can convert loratadine or its intermediates into oxidized derivatives that structurally resemble Loratadine Impurity I [16]. The effectiveness of aqueous extraction procedures for removing titanium residues directly impacts the extent of metal-catalyzed impurity formation.

Cross-contamination from previous manufacturing batches represents an often-overlooked source of Loratadine Impurity I [6]. Inadequate cleaning validation protocols can result in residual materials from previous production campaigns contaminating subsequent batches [6]. These residues can serve as nucleation sites for impurity formation or directly contribute to the impurity burden through carry-over mechanisms [6]. Equipment design features that create difficult-to-clean areas, such as dead legs in piping systems or poorly accessible vessel internals, can harbor contaminants that persist through standard cleaning procedures.

Degradation Pathways Under Stress Conditions

Stress degradation studies reveal multiple pathways through which loratadine can degrade to form Loratadine Impurity I under various environmental conditions [10] [18]. Thermal degradation emerges as the most significant degradation mechanism, with studies demonstrating 11.42% degradation after 2 hours at 80°C [34]. The thermal degradation process involves molecular rearrangements and elimination reactions that can generate structural variants closely related to Loratadine Impurity I [34] [36].

| Stress Condition | Degradation Percentage | Primary Mechanism | Key Products |

|---|---|---|---|

| Thermal (80°C, 2hrs) | 11.42% | Thermal elimination/rearrangement | Dehydrated derivatives |

| Oxidative (3% H₂O₂, 60°C, 4hrs) | 17.14% | Free radical oxidation | N-oxide derivatives |

| Photolytic (UV, 4hrs) | 15.71% | Photochemical bond cleavage | E/Z isomeric products |

| Acidic (0.1N HCl, 60°C, 4hrs) | 7.14% | Acid-catalyzed ester hydrolysis | Carboxylic acid derivatives |

| Basic (0.1N NaOH, 60°C, 4hrs) | 4.28% | Base-catalyzed ester hydrolysis | Carboxylic acid derivatives |

Oxidative degradation represents the most severe stress condition, generating 17.14% degradation products after 4 hours exposure to 3% hydrogen peroxide at 60°C [34]. The oxidative process primarily targets the nitrogen atoms in the tricyclic system, leading to N-oxide formation and subsequent molecular rearrangements [10] [34]. These oxidation reactions can proceed through free radical mechanisms that generate multiple degradation products, including structural analogs of Loratadine Impurity I [10] [38].

Photolytic degradation studies demonstrate significant sensitivity to ultraviolet radiation, with 15.71% degradation observed after 4 hours of UV exposure [34]. The photodegradation process involves photochemical bond cleavage reactions that can generate E/Z isomeric products and other structural rearrangements [32]. Light-induced reactions particularly affect the double bond systems within the tricyclic framework, potentially generating products that share structural features with Loratadine Impurity I [32] [34].

Hydrolytic degradation under both acidic and basic conditions contributes to impurity formation through ester bond cleavage mechanisms [34] [37]. Acidic conditions (0.1N hydrochloric acid at 60°C) generate 7.14% degradation after 4 hours, while basic conditions (0.1N sodium hydroxide at 60°C) produce 4.28% degradation under similar timeframes [34]. The hydrolysis reactions target the ethyl ester functionality, generating carboxylic acid derivatives that can undergo further transformations to yield Loratadine Impurity I analogs [34] [37].

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) Optimization

High-Performance Liquid Chromatography represents the cornerstone analytical technique for the detection and quantification of Loratadine impurity I. The optimization of HPLC parameters is critical for achieving adequate resolution, sensitivity, and reproducibility in impurity analysis [1] [2].

Column Selection and Stationary Phase Considerations

The selection of appropriate stationary phases has been extensively investigated for Loratadine impurity I analysis. The Inertsil ODS-3V column (250×4.6 mm, 5μm) has demonstrated superior performance for impurity separation, providing theoretical plates exceeding 2000 and resolution factors greater than 1.5 between critical peak pairs [1] [2]. Alternative stationary phases including Symmetry Shield RP8 and SunFire C18 columns have been validated as equivalent systems, offering comparable separation efficiency with slightly different selectivity profiles [3] [4].

The particle size optimization studies reveal that 5-micron particles provide the optimal balance between resolution and analysis time. Sub-2-micron particles employed in Ultra-Performance Liquid Chromatography (UPLC) systems achieve enhanced sensitivity with limits of detection improved by approximately 5-fold compared to conventional HPLC methods [5].

Mobile Phase Composition and pH Optimization

The mobile phase composition critically influences the chromatographic separation of Loratadine impurity I. Optimal conditions employ a methanol-buffer system (65:35 v/v) with phosphate buffer adjusted to pH 6.9 [1] [3]. This pH represents the optimal balance for achieving maximum resolution between impurity I and the parent compound while maintaining adequate peak symmetry.

pH studies demonstrate that slight variations in buffer pH significantly affect retention times and peak resolution. At pH values below 6.5, impurity I co-elutes with other process-related substances, while pH values above 7.2 result in peak broadening and reduced sensitivity [1]. The buffer capacity must be maintained at minimum 10 mM to ensure pH stability throughout the analytical run.

Flow Rate and Temperature Control

Flow rate optimization studies establish 1.0-1.5 mL/min as the optimal range for impurity I analysis. Higher flow rates (>1.5 mL/min) compromise resolution between closely eluting impurities, while lower flow rates (<1.0 mL/min) extend analysis time without significant improvement in separation quality [1] [2]. Temperature control at 40°C ± 2°C enhances reproducibility and reduces retention time variability to less than 1% relative standard deviation.

Gradient Elution Parameters for Impurity Resolution

Gradient Profile Development

The development of gradient elution programs for Loratadine impurity I analysis requires careful consideration of the diverse physicochemical properties of related substances. A linear gradient from 10% to 90% organic modifier over 20 minutes provides optimal resolution for all known impurities while maintaining reasonable analysis time [1] [2].

The gradient profile commences with 35% methanol to ensure adequate retention of early-eluting polar impurities, followed by a linear increase to 90% methanol over 15 minutes to elute the parent compound and late-eluting impurities. A 5-minute hold at 90% methanol ensures complete elution of all sample components, followed by a 10-minute re-equilibration period at initial conditions [2].

Gradient Slope Optimization

Critical parameters for gradient optimization include the initial organic percentage, gradient slope, and hold times. Shallow gradients (1-2% organic increase per minute) provide enhanced resolution but extended analysis times, while steep gradients (>5% per minute) may compromise separation quality [1]. The optimal gradient slope of 4% organic increase per minute represents the balance between resolution and analysis time.

System Equilibration and Reproducibility

Gradient systems require extended equilibration times to achieve reproducible retention times. A minimum of 5 column volumes of initial mobile phase is required for system equilibration, with some analysts reporting improved reproducibility with 10 column volumes [1] [2]. Retention time reproducibility of less than 0.5% relative standard deviation is achievable with proper system equilibration.

Spectroscopic Detection Strategies

UV-Visible Absorption Profiling

Wavelength Selection and Optimization

Ultra-violet visible spectrophotometry provides a sensitive and selective detection method for Loratadine impurity I. The compound exhibits a characteristic absorption maximum at 275-280 nm, attributed to the extended π-conjugated system of the tricyclic benzo [6] [7]cyclohepta[1,2-b]pyridine core structure [8] [9].

Wavelength optimization studies demonstrate that 220 nm provides maximum sensitivity for impurity detection in liquid chromatographic systems, while 280 nm offers superior selectivity for direct spectrophotometric analysis [8] [10]. The molar absorptivity at 280 nm is approximately 15,000 L·mol⁻¹·cm⁻¹, providing adequate sensitivity for impurity analysis at the 0.1% level.

Solvent Effects and Matrix Considerations

The choice of solvent system significantly influences the UV-visible absorption characteristics of Loratadine impurity I. Studies employing 0.1N hydrochloric acid demonstrate enhanced absorption intensity and improved baseline stability compared to organic solvents [8] [9]. The protonation of the pyridine nitrogen in acidic conditions results in a bathochromic shift and hyperchromic effect, improving analytical sensitivity.

Methanolic hydrochloric acid (0.1N) provides optimal conditions for spectrophotometric analysis, combining adequate solubility for the compound with minimal background interference. The linear range extends from 0.5 to 2.5 μg/mL with correlation coefficients exceeding 0.999 [8].

Derivative Spectrophotometry Applications

First and second derivative spectrophotometry techniques enhance the selectivity of UV-visible detection for Loratadine impurity I. Second derivative measurements at 266 nm provide improved resolution of overlapping absorption bands and enhanced sensitivity for impurity detection in the presence of the parent compound [11] [12].

The derivative approach eliminates background interference and improves the signal-to-noise ratio by approximately 3-fold compared to conventional absorption measurements. Sensitivity ranges of 3.0-22.0 μg/mL are achievable with derivative spectrophotometry, with precision values typically less than 2% relative standard deviation [11].

Fourier-Transform Infrared (FTIR) Curve-Fitting Analysis

Spectral Acquisition and Sample Preparation

Fourier-Transform Infrared spectroscopy provides structural confirmation and quantitative analysis capabilities for Loratadine impurity I. The compound exhibits characteristic absorption bands at 2977 cm⁻¹ (aliphatic C-H stretching), 1690 cm⁻¹ (C=O stretching), and 1432 cm⁻¹ (C-N stretching) [6] [13].

Sample preparation for FTIR analysis employs potassium bromide (KBr) pellet methodology, with sample concentrations of 1-5% w/w providing optimal spectral quality. Alternative preparation methods including attenuated total reflectance (ATR) and diffuse reflectance techniques offer advantages for direct analysis without sample preparation [10].

Curve-Fitting Methodology

Advanced curve-fitting analysis techniques enhance the quantitative capabilities of FTIR spectroscopy for impurity analysis. The carbonyl stretching region (1650-1750 cm⁻¹) provides the most sensitive detection of Loratadine impurity I, with curve-fitting algorithms resolving overlapping absorption bands from related compounds [14].

Multivariate curve resolution methods employ principal component analysis and partial least squares regression to extract quantitative information from complex spectral data. These techniques achieve limits of detection comparable to chromatographic methods while providing additional structural information [14].

Quantitative Analysis Parameters

The quantitative analysis of Loratadine impurity I by FTIR spectroscopy requires careful validation of analytical parameters. Linearity studies demonstrate acceptable correlation coefficients (r² >0.995) over the concentration range of 0.1-2.0% w/w [14]. Precision values of less than 3% relative standard deviation are achievable with proper sample preparation and instrument calibration.

Method validation parameters including accuracy, precision, and robustness meet International Conference on Harmonization (ICH) guidelines for analytical procedures. The method provides complementary information to chromatographic techniques and serves as a valuable tool for structural confirmation of impurity identity [14].

Mass Spectrometry Coupled Techniques

LC/DAD/MS for Structural Confirmation

Hyphenated Technique Development

Liquid chromatography coupled with diode array detection and mass spectrometry (LC/DAD/MS) represents the most comprehensive analytical approach for Loratadine impurity I analysis. This hyphenated technique provides simultaneous chromatographic separation, spectroscopic identification, and mass spectrometric confirmation in a single analytical run [15] [16].

The LC/DAD/MS system employs a C18 reversed-phase column (250×4.6 mm, 5μm) with gradient elution using acetonitrile-water mobile phases. The diode array detector monitors the 200-400 nm range for spectroscopic identification, while the mass spectrometer operates in positive electrospray ionization mode for molecular weight determination [15].

Mass Spectrometric Parameters

The mass spectrometric detection of Loratadine impurity I employs electrospray ionization (ESI) in positive ion mode. The protonated molecular ion [M+H]⁺ appears at m/z 381.2, consistent with the molecular formula C₂₂H₂₁ClN₂O₂ [17]. The base peak in the fragmentation spectrum occurs at m/z 335.1, corresponding to the loss of the ethoxycarbonyl group (-COOC₂H₅).

Source parameters require optimization for maximum sensitivity and stability. Optimal conditions include spray voltage of 7.0-7.5 kV, capillary temperature of 200-220°C, and sheath gas flow rate of 65-75 arbitrary units. The collision energy for fragmentation is optimized at 30-40% relative energy to achieve maximum product ion intensity [16] [18].

Structural Elucidation Capabilities

The combination of retention time, UV-visible absorption spectrum, and mass spectral fragmentation pattern provides unambiguous identification of Loratadine impurity I. The fragmentation pattern follows predictable pathways, with initial loss of the ethoxycarbonyl group followed by subsequent fragmentations of the tricyclic ring system [15] [6].

Accurate mass measurements using high-resolution mass spectrometry confirm the elemental composition and distinguish impurity I from other structural isomers. Mass accuracy of less than 5 ppm is routinely achievable with modern time-of-flight or orbitrap mass spectrometers, providing confidence in structural assignments [16].

Multiple Reaction Monitoring (MRM) Approaches

Transition Selection and Optimization

Multiple Reaction Monitoring represents the most sensitive and selective mass spectrometric technique for Loratadine impurity I quantification. The method monitors specific precursor-to-product ion transitions, providing exceptional selectivity and sensitivity for trace-level analysis [16] [18] [19].

The primary MRM transition for Loratadine impurity I monitors the transition from m/z 381.2 (precursor ion) to m/z 335.1 (product ion). This transition provides optimal sensitivity with minimal interference from matrix components or related substances. A secondary transition from m/z 381.2 to m/z 307.2 serves as a qualifier ion to confirm peak identity [19].

Collision Cell Optimization

The collision cell parameters require systematic optimization to achieve maximum sensitivity and selectivity. Collision energy studies demonstrate that 30-40% relative energy provides optimal fragmentation efficiency for the primary transition. Higher collision energies (>50%) result in excessive fragmentation and reduced sensitivity, while lower energies (<25%) provide insufficient fragmentation for selective monitoring [18] [19].

The collision gas (nitrogen or argon) pressure optimization studies reveal that 1.5-2.0 mTorr provides optimal collision conditions. Higher pressures improve fragmentation efficiency but may reduce transmission efficiency, while lower pressures result in incomplete fragmentation and reduced selectivity [16].

Quantitative Performance Characteristics

Multiple Reaction Monitoring methods for Loratadine impurity I demonstrate exceptional analytical performance characteristics. Limits of detection in the low picogram range (0.1-1.0 pg on-column) are routinely achievable with modern triple-quadrupole mass spectrometers [16] [19].

Linearity studies demonstrate acceptable correlation coefficients (r² >0.999) over concentration ranges spanning 3-4 orders of magnitude. Precision values of less than 10% relative standard deviation are achievable even at the limit of quantification, making MRM methods suitable for trace-level impurity analysis [18] [19].

Matrix Effects and Method Validation

Matrix effects evaluation represents a critical aspect of MRM method validation. Post-column infusion experiments demonstrate minimal matrix suppression for Loratadine impurity I, with ion suppression effects typically less than 15% in pharmaceutical matrices [16] [18].